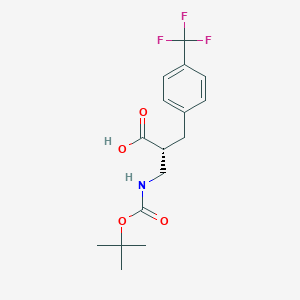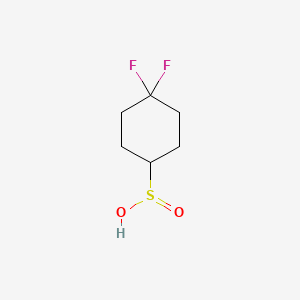
4,4-Difluorocyclohexane-1-sulfinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluorocyclohexane-1-sulfinic acid is a fluorinated organic compound characterized by the presence of two fluorine atoms attached to a cyclohexane ring and a sulfinic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluorocyclohexane-1-sulfinic acid typically involves the fluorination of cyclohexane derivatives. One common method is the direct fluorination of cyclohexane using elemental fluorine or fluorinating agents such as Selectfluor. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available precursors. For instance, cyclohexanone can be converted to 4,4-difluorocyclohexanone, which is then subjected to sulfinylation reactions to introduce the sulfinic acid group. These processes are optimized for high yield and purity, often involving catalytic systems and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluorocyclohexane-1-sulfinic acid can undergo various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Major Products:
Oxidation: 4,4-Difluorocyclohexane-1-sulfonic acid.
Reduction: 4,4-Difluorocyclohexane-1-thiol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 4,4-Difluorocyclohexane-1-sulfinic acid is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with potential pharmaceutical applications
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. Fluorinated compounds often exhibit improved pharmacokinetic properties, making them valuable in drug development. Research is ongoing to explore its role in the synthesis of antiviral, antibacterial, and anticancer agents.
Industry: In the materials science industry, this compound is investigated for its potential use in the production of fluorinated polymers and coatings. These materials are known for their resistance to chemicals and extreme temperatures, making them suitable for various industrial applications.
Mechanism of Action
The mechanism by which 4,4-Difluorocyclohexane-1-sulfinic acid exerts its effects depends on its specific application. In chemical reactions, the sulfinic acid group can act as a nucleophile or electrophile, participating in various transformations. In biological systems, the fluorine atoms can enhance the compound’s interaction with biological targets, potentially improving its efficacy and selectivity.
Molecular Targets and Pathways: The molecular targets of this compound derivatives in biological systems are diverse, ranging from enzymes to receptors. The presence of fluorine atoms can influence the compound’s binding affinity and metabolic stability, affecting its overall biological activity.
Comparison with Similar Compounds
4,4-Difluorocyclohexanecarboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfinic acid group.
4,4-Difluorocyclohexane-1-sulfonic acid: An oxidized form of 4,4-Difluorocyclohexane-1-sulfinic acid.
4,4-Difluorocyclohexane-1-thiol: A reduced form with a thiol group.
Uniqueness: this compound is unique due to its sulfinic acid group, which provides distinct reactivity compared to carboxylic or sulfonic acid derivatives. This uniqueness allows for specific applications in synthesis and potential biological activities that are not achievable with other similar compounds.
Properties
Molecular Formula |
C6H10F2O2S |
|---|---|
Molecular Weight |
184.21 g/mol |
IUPAC Name |
4,4-difluorocyclohexane-1-sulfinic acid |
InChI |
InChI=1S/C6H10F2O2S/c7-6(8)3-1-5(2-4-6)11(9)10/h5H,1-4H2,(H,9,10) |
InChI Key |
RQCOLWYUXCJDOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1S(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


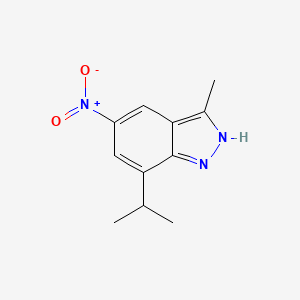
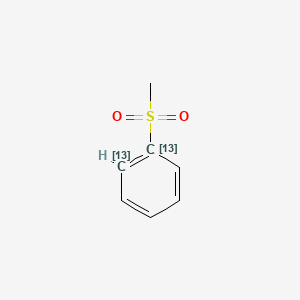
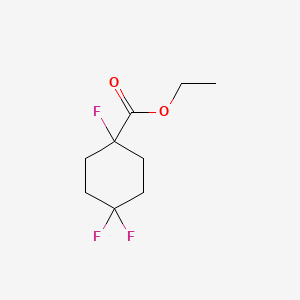
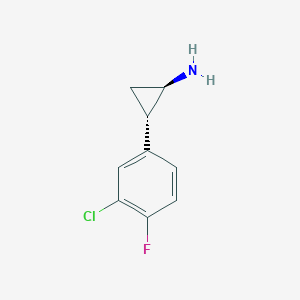
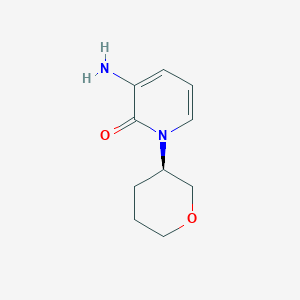

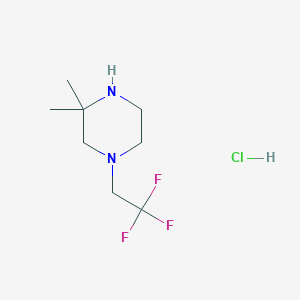
![3-Cyclohexylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B12954381.png)
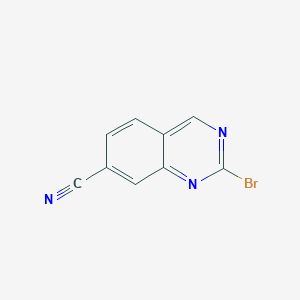
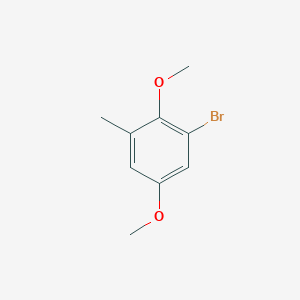
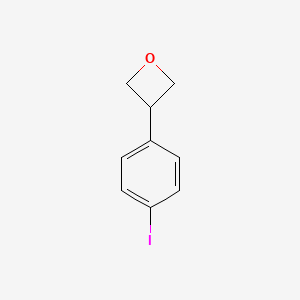
![Benzo[f]cinnoline](/img/structure/B12954418.png)

